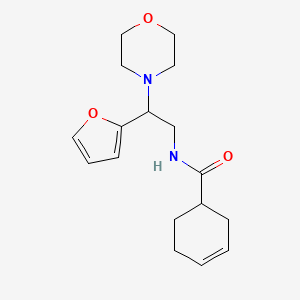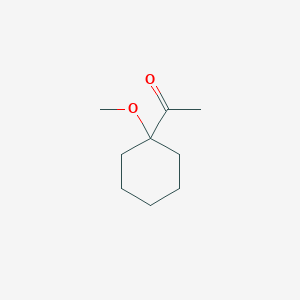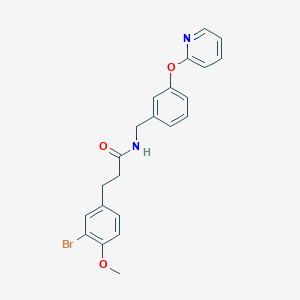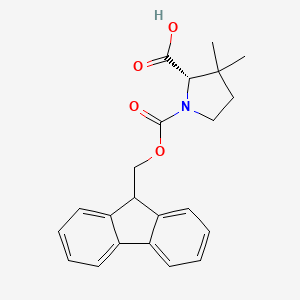![molecular formula C15H21NO B2579123 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1058166-28-1](/img/structure/B2579123.png)
8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with the molecular formula C15H21NO and a molecular weight of 231.34 g/mol. This compound belongs to the class of tropane alkaloids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of benzyl chloride with 3-methyl-8-azabicyclo[3.2.1]octan-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role in modulating various physiological processes.
Medicine: Medically, this compound has been investigated for its therapeutic potential in treating conditions such as pain, inflammation, and neurological disorders.
Industry: In the industry, this compound is utilized in the development of new drugs and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, particularly those in the central nervous system, leading to modulation of neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Tropine: A closely related compound with similar structural features.
Atropine: Another tropane alkaloid with medicinal applications.
Scopolamine: Known for its use in treating motion sickness and other conditions.
Uniqueness: 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol is unique in its specific structural modifications, which confer distinct biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDXOPZTSQJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

![3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2579047.png)


![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)




![N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide](/img/structure/B2579059.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)
